2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine

Beschreibung

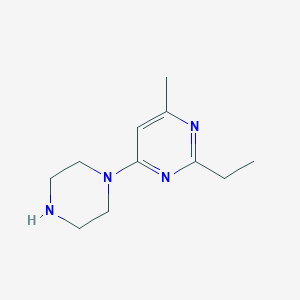

2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine (CAS: 883540-07-6) is a pyrimidine derivative with the molecular formula C₁₁H₁₈N₄ and a molecular weight of 206.29 g/mol . Its structure features a pyrimidine core substituted with ethyl (C₂H₅), methyl (CH₃), and piperazine (C₄H₁₀N₂) groups at positions 2, 4, and 6, respectively. Piperazine, a six-membered ring containing two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and participate in hydrogen bonding .

Eigenschaften

IUPAC Name |

2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSBILVBQJUNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424650 | |

| Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883540-07-6 | |

| Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of piperazine-N-oxide with 2-methylpyrrolamine . The reaction typically proceeds under mild conditions, with the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The piperazine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .

Wissenschaftliche Forschungsanwendungen

Neuroinflammation Modulation

Research indicates that 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine plays a role in modulating neuroinflammatory responses. In vitro studies have shown that it inhibits the production of nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-stimulated human microglia cells, suggesting its potential as an anti-inflammatory agent. Molecular docking studies further reveal that this compound binds favorably to protein targets involved in inflammatory pathways, supporting its role in neuroprotection and its potential application in treating neurodegenerative diseases .

Pharmacological Studies

A comprehensive analysis of synthesized derivatives, including those based on pyrimidine structures, highlights the anti-neuroinflammatory properties of compounds similar to this compound. These studies demonstrate that certain derivatives exhibit significant neuroprotective effects by reducing markers of apoptosis and endoplasmic reticulum stress in neuronal cells .

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of compounds related to pyrimidines. For instance, triazole-pyrimidine hybrids were shown to possess promising neuroprotective and anti-inflammatory properties through various assays that measured their effects on inflammatory markers in human microglia cells . Another study emphasized the importance of structural modifications in enhancing the inhibitory activity against specific biological targets, which is crucial for developing effective therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The table below compares 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine with structurally related pyrimidine derivatives:

Functional Implications of Structural Variations

Piperazine vs. Piperidine :

- The piperazine group in This compound provides two nitrogen atoms, enabling stronger hydrogen bonding and improved aqueous solubility compared to the single-nitrogen piperidine in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This difference may influence pharmacokinetics, such as blood-brain barrier penetration or receptor-binding affinity.

In contrast, the triazole ring in 6-Butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one offers metabolic stability due to its resistance to oxidative degradation .

Substituent Effects :

- Ethyl and methyl groups in This compound contribute to moderate lipophilicity, balancing solubility and bioavailability. Larger alkyl chains (e.g., butyl in 6-Butyl-5-methyl... ) may prolong half-life but reduce solubility .

Research Trends and Patent Landscape

For example, compounds with 4-ethylpiperazin-1-yl or 4-(2-hydroxyethyl)piperazin-1-yl groups (similar to the target compound) are explored for kinase inhibition or CNS disorders . Modifications at the piperazine ring (e.g., hydroxyethyl) aim to fine-tune solubility and target selectivity .

Biologische Aktivität

2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine (EMPP) is a heterocyclic compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol. This compound has garnered attention for its diverse biological activities, including potential applications in neuroprotection, anti-inflammatory responses, and anticancer properties. This article compiles various research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of EMPP.

EMPP interacts with specific molecular targets within cells, notably modulating the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway. Molecular docking studies indicate that EMPP binds favorably to active residues of ATF4 and NF-kB proteins, suggesting its role in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, thereby reducing neuroinflammation .

Target Interactions

- Kinase Inhibition : EMPP has demonstrated inhibitory activity against cyclin-dependent kinases, influencing cell cycle regulation and apoptosis in cancer cells.

- Neuroprotective Effects : The compound shows potential in protecting neuronal cells from apoptosis through modulation of ER stress pathways .

EMPP exhibits significant biochemical properties that facilitate its interaction with various enzymes and proteins:

- Enzyme Inhibition : It inhibits specific kinases, affecting cellular signaling pathways essential for cell proliferation and survival.

- Cellular Signaling Modulation : EMPP influences gene expression and cellular metabolism, leading to apoptosis in tumor cells by activating specific signaling pathways.

Case Studies

Several studies have highlighted the biological effects of EMPP:

- Neuroinflammation Study :

- Anticancer Activity :

Dosage Effects

The effects of EMPP vary with dosage:

- Low Doses : At lower concentrations, EMPP effectively inhibits target enzymes and modulates cellular processes without significant toxicity.

- High Doses : Higher concentrations may lead to adverse effects, necessitating careful dosage management in therapeutic applications .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted cyclohexanamine precursors. For example, a European patent application (EP) outlines a procedure where intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via debenzylation, followed by coupling with pyrimidine derivatives . Structural confirmation employs:

- Mass Spectrometry (MS): ESI+ analysis confirms molecular ions (e.g., m/z 198 [M + H]+ for intermediates and m/z 452 [M + H]+ for final compounds).

- 1H NMR: Chemical shifts (e.g., δ 1.2–3.5 ppm for piperazine protons) and coupling constants verify regiochemistry and substituent orientation .

Q. Which spectroscopic techniques are critical for characterizing pyrimidine derivatives, and how are data interpreted?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent environments. For example, piperazine protons appear as broad singlets or multiplets due to conformational flexibility, while pyrimidine ring protons show distinct deshielded signals .

- X-ray Crystallography: Resolves crystal packing and bond angles. A study on 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine revealed a mean C–C bond length of 1.39 Å and hydrogen-bonding networks stabilizing the lattice .

Advanced Research Questions

Q. How can reaction yields be optimized for piperazine-pyrimidine hybrids, particularly in multi-step syntheses?

Methodological Answer: Optimization strategies include:

- Catalytic Debottlenecking: Use of Pd/C or PtO2 for selective debenzylation reduces side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling steps.

- Purification: Column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) isolates target compounds from byproducts like dimeric impurities (e.g., m/z 847 impurities in ) .

Q. How do structural modifications at the piperazine moiety influence biological activity or binding affinity?

Methodological Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability and lipophilicity, as seen in analogs with improved pharmacokinetic profiles .

- Conformational Studies: Crystal structure data (e.g., torsion angles in ) reveal how bulky substituents restrict piperazine ring flexibility, potentially enhancing target selectivity .

Q. How can researchers resolve discrepancies in NMR data for structurally similar pyrimidine derivatives?

Methodological Answer:

- Isomer Differentiation: Compare coupling constants (e.g., J = 8–12 Hz for trans-piperazine protons vs. J < 2 Hz for cis) .

- Deuterated Solvent Effects: Solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) highlight hydrogen-bonding interactions or dynamic exchange processes.

- 2D NMR (COSY, NOESY): Correlates proton-proton proximities to distinguish regioisomers (e.g., differentiating para- vs. meta-substituted phenyl groups) .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound analogs?

Methodological Answer:

- Molecular Dynamics (MD): Simulates solvation effects and membrane permeability using force fields like AMBER or CHARMM.

- Density Functional Theory (DFT): Calculates electrostatic potential maps to predict hydrogen-bonding sites (e.g., pyrimidine N1 vs. N3 reactivity) .

- ADMET Prediction: Software like SwissADME estimates logP, topological polar surface area (TPSA), and CYP450 inhibition risks based on substituent patterns .

Analytical Challenges & Contradictions

Q. How should researchers address conflicting MS/MS fragmentation patterns in impurity profiling?

Methodological Answer:

- High-Resolution MS (HRMS): Resolves isobaric impurities (e.g., m/z 452.2 vs. 452.3) with accuracy < 5 ppm.

- Fragmentation Libraries: Compare with known impurity spectra (e.g., lists dimeric byproducts like m/z 847.24) to identify unexpected adducts or degradation products .

Q. What are the limitations of X-ray crystallography for piperazine-containing compounds, and how can they be mitigated?

Methodological Answer:

- Disorder Challenges: Flexible piperazine rings often exhibit positional disorder. Mitigation includes low-temperature data collection (e.g., 100 K) to reduce thermal motion .

- Complementary Techniques: Pair crystallography with solid-state NMR to validate hydrogen-bonding networks and occupancy ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.